2-((1E,3E)-4-(2-fluoro-6-(methylamino)pyridin-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-ol
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Overview
Description
2-((1E,3E)-4-(2-fluoro-6-(methylamino)pyridin-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-ol is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1E,3E)-4-(2-fluoro-6-(methylamino)pyridin-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the core structures, which are then coupled through various reactions such as Suzuki coupling, Heck reaction, or Stille coupling. These reactions often require palladium catalysts and specific ligands to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds in the butadiene moiety, converting them into single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for investigating biochemical processes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may enable it to act as an inhibitor or activator of specific enzymes, making it a candidate for therapeutic development.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 2-((1E,3E)-4-(2-fluoro-6-(methylamino)pyridin-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-((1E,3E)-4-(2-fluoro-6-(methylamino)pyridin-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-ol: shares similarities with other heterocyclic compounds such as imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridin-3-ylidenes
Imidazo[1,2-a]pyridines: These compounds are valuable in organic synthesis and pharmaceutical chemistry due to their versatile reactivity and biological activity.
Imidazo[1,5-a]pyridin-3-ylidenes: Known for their strong π-accepting character, these compounds are used as ligands in coordination chemistry and catalysis.
Uniqueness
What sets this compound apart is its unique combination of aromatic and heterocyclic structures, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with specific biological targets makes it a versatile and valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C17H14FN3OS |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[(1E,3E)-4-[2-fluoro-6-(methylamino)pyridin-3-yl]buta-1,3-dienyl]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C17H14FN3OS/c1-19-15-9-6-11(17(18)21-15)4-2-3-5-16-20-13-8-7-12(22)10-14(13)23-16/h2-10,22H,1H3,(H,19,21)/b4-2+,5-3+ |
InChI Key |
VJHGQVLYAPPFNH-ZUVMSYQZSA-N |
Isomeric SMILES |
CNC1=NC(=C(C=C1)/C=C/C=C/C2=NC3=C(S2)C=C(C=C3)O)F |
Canonical SMILES |
CNC1=NC(=C(C=C1)C=CC=CC2=NC3=C(S2)C=C(C=C3)O)F |
Origin of Product |
United States |
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